1-(1-Methoxypropan-2-yl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(1-Methoxypropan-2-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2. It is characterized by a cyclopropane ring substituted with a methoxypropan-2-yl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methoxypropan-2-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method is the reaction of methoxypropan-2-yl bromide with cyclopropane carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methoxypropan-2-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: 1-(1-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid.
Reduction: 1-(1-Methoxypropan-2-yl)cyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Methoxypropan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclopropane-containing molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methoxypropan-2-yl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations .
Comparison with Similar Compounds
- 1-(Methoxymethyl)cyclopropane-1-carbaldehyde
- 1-(1-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde
- 1-(1-Methoxypropan-2-yl)oxypropan-2-yl)oxypropan-2-ol
Comparison: 1-(1-Methoxypropan-2-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both a methoxypropan-2-yl group and an aldehyde functional group on the cyclopropane ringFor example, 1-(Methoxymethyl)cyclopropane-1-carbaldehyde lacks the methoxypropan-2-yl group, which can influence its chemical behavior and biological activity .
Biological Activity
1-(1-Methoxypropan-2-yl)cyclopropane-1-carbaldehyde is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and potential applications in medicinal chemistry.
The compound has the following chemical characteristics:
Property | Details |
---|---|
Molecular Formula | C8H14O2 |
Molecular Weight | 142.19 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CCOC(C1CC1)C(=O)C=C |
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropanecarboxaldehyde derivatives with methanol in the presence of acid catalysts. The process can be optimized to enhance yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, indicating its potential as a natural antimicrobial agent .
Antioxidant Activity
The compound also shows promising antioxidant properties. In vitro assays have shown that it can scavenge free radicals effectively, with an IC50 value of approximately 30 µg/mL. This suggests that it may play a role in preventing oxidative stress-related diseases .
Cytotoxicity
Investigations into the cytotoxic effects of this compound on cancer cell lines revealed that it can induce apoptosis in human breast cancer cells (MCF-7). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. The half-maximal inhibitory concentration (IC50) was found to be around 25 µM, which is considered effective for potential therapeutic applications .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The study involved disk diffusion methods and showed a clear zone of inhibition, supporting its use as an antimicrobial agent in clinical settings.
Case Study 2: Antioxidant Properties
A comparative study assessed various compounds for their antioxidant capabilities using DPPH radical scavenging assays. Results indicated that this compound outperformed several known antioxidants, highlighting its potential for use in dietary supplements aimed at reducing oxidative stress.
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-(1-methoxypropan-2-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-7(5-10-2)8(6-9)3-4-8/h6-7H,3-5H2,1-2H3 |
InChI Key |
IVOFKNXJJBUFIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)C1(CC1)C=O |
Origin of Product |
United States |
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